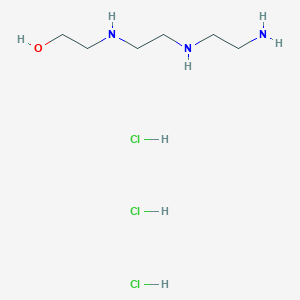![molecular formula C6H10N2O2 B1384838 (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one CAS No. 909187-55-9](/img/structure/B1384838.png)
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Vue d'ensemble
Description
“®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” is a chemical compound with the molecular formula C6H11ClN2O2 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, related compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies . These methods are often systematized according to the method used to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” is determined by techniques such as IR, (1)H NMR, and mass spectroscopy . In some cases, X-ray diffraction analysis is used to confirm the absolute configuration .
Chemical Reactions Analysis
The chemical reactions involving “®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” and its derivatives are a subject of active research. Pyrazole derivatives, which are related compounds, are particularly useful in organic synthesis .
Physical And Chemical Properties Analysis
“®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” is a solid substance . Its physical and chemical properties, such as color, density, hardness, and melting and boiling points, are determined by standard laboratory techniques .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- Antitumoral Agents : A series of compounds derived from 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones, synthesized using palladium(II) catalyzed aminooxygenation, demonstrated significant antitumoral activity. These compounds promoted apoptosis and DNA fragmentation in human thyroid cancer cell lines (Chiacchio et al., 2013).
Pharmacological Applications
- Neuropeptide S Receptor Antagonists : Compounds like SHA 68, derived from 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, showed significant antagonistic properties at the Neuropeptide S receptor (NPSR). These compounds inhibited NPS-induced Ca2+ mobilization and displayed specific antagonistic activity, indicating potential for neurological and behavioral studies (Okamura et al., 2008).
Chemical Synthesis and Structural Analysis
- Stereochemistry in Synthesis : Studies on the synthesis and separation of enantiomers of SHA 68 have been conducted, with insights into the active enantiomer and its pharmacological properties (Trapella et al., 2011).
- Orthogonal Protection Strategy : Research on tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones has explored their role as orthogonally protected piperazines, leading to the synthesis of various substituted piperazines (Clark & Elbaum, 2007).
Constrained Peptidomimetics
- Peptidomimetic Synthesis : Polymer-supported stereoselective synthesis of tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones has been researched, demonstrating the potential of these compounds as constrained peptidomimetics (La Venia et al., 2013).
Safety and Hazards
Orientations Futures
The future directions of research on “®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” and its derivatives could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In particular, there is a need for more research on the action mechanisms of pyrrolopyrazine derivatives . Additionally, there is potential for the development of medications based on heterocyclic compounds, especially those based on pyrazine .
Propriétés
IUPAC Name |
(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVQJQPSGTEBD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1384755.png)







![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)
![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)
![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)